4-chloro-N-(6-methylheptan-2-yl)benzenesulfonamide
Description
4-chloro-N-(6-methylheptan-2-yl)benzenesulfonamide is a compound belonging to the class of benzenesulfonamides. These compounds are known for their diverse applications in various fields, including medicinal chemistry, due to their biological activities. The structure of this compound consists of a benzenesulfonamide core with a 4-chloro substituent and a 6-methylheptan-2-yl group attached to the nitrogen atom.
Properties
IUPAC Name |
4-chloro-N-(6-methylheptan-2-yl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22ClNO2S/c1-11(2)5-4-6-12(3)16-19(17,18)14-9-7-13(15)8-10-14/h7-12,16H,4-6H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MURVSZPFOJTRAM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCC(C)NS(=O)(=O)C1=CC=C(C=C1)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22ClNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4-chloro-N-(6-methylheptan-2-yl)benzenesulfonamide can be achieved through several synthetic routes. One common method involves the reaction of 4-chlorobenzenesulfonyl chloride with 6-methylheptan-2-amine under basic conditions. The reaction typically proceeds in the presence of a base such as triethylamine or sodium hydroxide, which facilitates the nucleophilic substitution of the sulfonyl chloride group by the amine group, forming the desired sulfonamide .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
4-chloro-N-(6-methylheptan-2-yl)benzenesulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions. For example, the reaction with sodium methoxide can yield the corresponding methoxy derivative.
Oxidation and Reduction: The sulfonamide group can undergo oxidation to form sulfonic acids or reduction to form sulfinamides, depending on the reagents and conditions used.
Common reagents used in these reactions include palladium catalysts, boronic acids, sodium methoxide, and various oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents employed.
Scientific Research Applications
4-chloro-N-(6-methylheptan-2-yl)benzenesulfonamide has several scientific research applications:
Medicinal Chemistry: The compound and its derivatives have been studied for their potential anticancer and antimicrobial activities.
Chemical Synthesis: It serves as an intermediate in the synthesis of more complex molecules, facilitating the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-chloro-N-(6-methylheptan-2-yl)benzenesulfonamide involves the inhibition of specific enzymes, such as carbonic anhydrase IX. This enzyme plays a crucial role in regulating pH in tumor cells, and its inhibition disrupts the tumor microenvironment, leading to reduced tumor growth and metastasis . The compound binds to the active site of the enzyme, preventing its normal function and thereby exerting its therapeutic effects.
Comparison with Similar Compounds
4-chloro-N-(6-methylheptan-2-yl)benzenesulfonamide can be compared with other benzenesulfonamide derivatives, such as:
2-alkylthio-4-chloro-N-(4,5-dihydro-5-oxo-1H-1,2,4-triazol-3-yl)-5-methylbenzenesulfonamide: These compounds also exhibit anticancer activity but differ in their structural features and specific biological targets.
4-chloro-N-[imino(heteroaryl)methyl]benzenesulfonamide derivatives: These compounds have been studied for their anticancer activity and metabolic stability, showing selective cytotoxicity against certain cancer cell lines.
The uniqueness of this compound lies in its specific substitution pattern and its potential as a carbonic anhydrase IX inhibitor, which distinguishes it from other benzenesulfonamide derivatives.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
